3-Oxocyclobutane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7NO3S |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
3-oxocyclobutane-1-sulfonamide |
InChI |
InChI=1S/C4H7NO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2,(H2,5,7,8) |
InChI Key |
BXIUQEXCFOHUML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)S(=O)(=O)N |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 3 Oxocyclobutane 1 Sulfonamide and Analogues
Strategies for the Construction of the Cyclobutane (B1203170) Ring System
The inherent ring strain of the cyclobutane moiety presents a formidable synthetic challenge. Several strategies have been developed to overcome this, ranging from classic photochemical reactions to more intricate ring expansion and contraction methodologies.
Photochemical [2+2] Cycloaddition Reactions and Variants
Photochemical [2+2] cycloaddition stands as a cornerstone for the synthesis of cyclobutane rings. This method involves the light-induced reaction of two olefinic components to form a four-membered ring. The reaction can be highly regio- and stereoselective, making it a powerful tool for constructing complex molecular frameworks. nih.govresearchgate.netresearchgate.net
In the context of 3-oxocyclobutane derivatives, the [2+2] cycloaddition of a ketene or ketene acetal with an appropriate alkene is a common approach. For instance, the cycloaddition of a silyl ketene acetal with an electron-deficient alkene can yield a functionalized cyclobutanone (B123998) precursor. Subsequent manipulation of the functional groups can then lead to the desired 3-oxocyclobutane core.
Key features of this methodology include:
High stereospecificity: The stereochemistry of the starting alkenes is often retained in the cyclobutane product.
Access to strained systems: Photochemical energy input allows for the formation of thermodynamically less favorable strained rings.
Versatility: A wide range of alkenes and ketenes can be employed, allowing for the synthesis of diverse cyclobutane structures.
Challenges associated with this method include the potential for side reactions and the need for specialized photochemical equipment.
Ring Expansion and Contraction Approaches in Cyclobutane Synthesis
Alternative strategies to direct cyclobutane formation involve the rearrangement of larger or smaller ring systems.
Ring Expansion: Ring expansion reactions provide a pathway to cyclobutanes from more readily available cyclopropane precursors. For example, the treatment of a cyclopropylcarbinyl halide with a Lewis acid can induce a ring expansion to a cyclobutyl cation, which can then be trapped to form a stable cyclobutane derivative. While powerful, controlling the regioselectivity of the rearrangement can be a significant challenge.
Ring Contraction: Conversely, ring contraction methods can be employed to synthesize cyclobutanes from five-membered ring precursors. A notable example is the Wolff rearrangement of a cyclic α-diazoketone derived from a cyclopentanone. This reaction proceeds through a ketene intermediate which can undergo an intramolecular [2+2] cycloaddition to form a bicyclic system containing a cyclobutanone. Subsequent cleavage of the second ring can then afford the desired monosubstituted cyclobutanone. ntu.ac.uk Another approach involves the photochemical ring contraction of saturated heterocycles. nih.govescholarship.org
Alternative Cyclobutane Ring Formation Protocols
Beyond traditional cycloadditions and rearrangements, other innovative methods have emerged for the construction of the cyclobutane ring. One such method involves the reaction of 1,3-dibromopropane with a malonic ester derivative in the presence of a base. This approach, while requiring multiple steps, can provide access to cyclobutane-1,1-dicarboxylic esters, which can be further elaborated to 3-oxocyclobutane derivatives. patsnap.com
Another strategy involves the use of organometallic reagents. For example, the reaction of a titanium-based reagent with an appropriate diene can lead to the formation of a metallacyclopentene, which can then be converted to a cyclobutane derivative.
Installation and Derivatization of the Sulfonamide Moiety
The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. Its installation onto the 3-oxocyclobutane scaffold can be achieved through several reliable methods.
Direct Sulfonylation Reactions with Amines
Direct sulfonylation involves the reaction of a suitable amine with a sulfonylating agent. In the context of 3-oxocyclobutane-1-sulfonamide synthesis, this would typically involve the sulfonylation of 1-amino-3-cyclobutanone. This amine precursor can be synthesized through various routes, including the Hofmann rearrangement of 3-oxocyclobutanecarboxamide or the Curtius rearrangement of the corresponding acyl azide.
Once the amine is obtained, it can be reacted with a sulfonyl chloride, such as benzenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base to afford the desired sulfonamide.
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Product | Yield (%) |
| 1-Amino-3-cyclobutanone | Benzenesulfonyl chloride | Pyridine | Dichloromethane (B109758) | N-(3-Oxocyclobutyl)benzenesulfonamide | - |
| 1-Amino-3-cyclobutanone | Methanesulfonyl chloride | Triethylamine | Dichloromethane | N-(3-Oxocyclobutyl)methanesulfonamide | - |
Convergent and Divergent Synthesis via Sulfonyl Chloride Precursors
A more versatile approach to a variety of this compound analogues involves the preparation of a key intermediate, 3-oxocyclobutane-1-sulfonyl chloride . This sulfonyl chloride can then be reacted with a diverse range of primary and secondary amines to generate a library of N-substituted sulfonamides in a convergent manner.
The synthesis of 3-oxocyclobutane-1-sulfonyl chloride itself is a critical step. One potential route involves the conversion of 3-oxocyclobutanecarboxylic acid. This carboxylic acid can be synthesized via the hydrolysis of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester. patsnap.comgoogle.com The carboxylic acid can then be converted to the corresponding sulfonyl chloride through a multi-step sequence, potentially involving a Barton decarboxylation to introduce a thio- a thiol, which can then be oxidized and chlorinated.
Once 3-oxocyclobutane-1-sulfonyl chloride is in hand, it can be reacted with various amines to produce a wide array of sulfonamide derivatives.
| Amine | Reaction Conditions | Product |
| Ammonia (B1221849) | Base (e.g., triethylamine), CH₂Cl₂ | This compound |
| Aniline | Base (e.g., pyridine), CH₂Cl₂ | N-Phenyl-3-oxocyclobutane-1-sulfonamide |
| Morpholine | Base (e.g., triethylamine), CH₂Cl₂ | 1-(3-Oxocyclobutanesulfonyl)morpholine |
| Benzylamine | Base (e.g., triethylamine), CH₂Cl₂ | N-Benzyl-3-oxocyclobutane-1-sulfonamide |
This convergent approach is highly amenable to the creation of chemical libraries for drug discovery purposes.
Furthermore, a divergent synthetic strategy can be envisioned starting from the parent This compound . The ketone functionality at the 3-position can be subjected to a variety of transformations, such as reduction to an alcohol, reductive amination to introduce a second amino group, or conversion to an oxime. These transformations would allow for the synthesis of a diverse set of analogues from a common intermediate. nih.gov
Green Chemistry Approaches to Sulfonamide Synthesis, including Electrochemical Methods and Deep Eutectic Solvents
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign methodologies. For the synthesis of sulfonamides, including this compound, several green chemistry approaches have emerged that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Electrochemical Synthesis: A notable green alternative to traditional methods is electrochemical synthesis. This approach replaces chemical oxidants with electricity, which is considered a green reagent. One such method enables the direct, single-step synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines through electrochemical C-H activation. nih.gov This process avoids the pre-functionalization of starting materials and the use of harsh, corrosive reagents like chlorosulfuric acid, which are common in conventional sulfonamide synthesis. nih.gov The reaction often utilizes boron-doped diamond electrodes and can achieve high yields. nih.gov Another electrochemical strategy involves the oxidative coupling of readily available thiols and amines, a transformation driven entirely by electricity without the need for sacrificial reagents or catalysts, producing hydrogen as the only byproduct.
Deep Eutectic Solvents (DESs): Deep eutectic solvents have gained prominence as green and reusable reaction media. These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, such as choline chloride (ChCl) and glycerol or urea (B33335). rsc.orgnih.gov The synthesis of sulfonamides from amines and sulfonyl chlorides can be efficiently carried out in these DESs at ambient temperature, often with yields up to 97%. rsc.orgnih.gov This method avoids the use of volatile organic compounds (VOCs) and allows for easy product isolation through extraction or filtration. rsc.orgnih.gov The eco-friendliness of this approach has been validated by quantitative metrics like the E-factor and EcoScale. rsc.orgnih.gov Research has also explored the use of DESs in copper-catalyzed processes starting from nitro compounds and triarylbismuthines with sodium metabisulfite as an SO₂ source. researchgate.net
The following table summarizes key aspects of these green synthetic approaches.
| Method | Key Features | Advantages | Representative Solvents/Reagents |
| Electrochemical Synthesis | Direct C-H activation or oxidative coupling. | Avoids harsh reagents and pre-functionalization; uses electricity as a clean oxidant. | Boron-doped diamond electrodes, HFIP–MeCN solvent mixture. nih.gov |
| Deep Eutectic Solvents | Use of biodegradable and reusable solvents. | Eliminates VOCs; mild reaction conditions; high yields. | Choline chloride/glycerol, Choline chloride/urea. rsc.orgnih.gov |
Synthetic Routes Incorporating the 3-Oxo Functionality (Ketone)
The ketone group at the 3-position of the cyclobutane ring is a key structural feature. Its introduction can be achieved through the oxidation of precursor alcohols or by building the ring from cyclobutanone intermediates.
A common strategy to introduce the ketone functionality is the oxidation of a corresponding 3-hydroxycyclobutane-1-sulfonamide precursor. Various oxidative methods are available for the conversion of cyclobutanols to cyclobutanones. Research has demonstrated the use of manganese catalysts with hydrogen peroxide as a green oxidant for the efficient oxidation of secondary alcohols. researchgate.net Other methods include the use of reagents like phenyliodine diacetate (PIDA) or hypochlorous acid for the oxidative cleavage and transformation of fused cyclobutanols. kyoto-u.ac.jp The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid side reactions, such as the oxidative ring expansion that cyclobutanols can undergo. researchgate.netnih.gov
The table below outlines different oxidative methods applicable to cyclobutanol oxidation.
| Oxidant/Catalyst System | Substrate | Key Features |
| Manganese Catalyst / H₂O₂ | Secondary Alcohols | Environmentally benign oxidant, high yields. researchgate.net |
| Phenyliodine Diacetate (PIDA) | Fused Bicyclic Cyclobutanols | Selective β-cleavage and transformation. kyoto-u.ac.jp |
| Hypochlorous Acid | Fused Bicyclic Cyclobutanols | Alternative to PIDA for oxidative transformation. kyoto-u.ac.jp |
| Co(acac)₂ / O₂ | Secondary Cyclobutanols | Can lead to oxidative ring expansion to form 1,2-dioxanols. nih.gov |
An alternative approach involves using a pre-existing cyclobutanone core and subsequently introducing the sulfonamide group. Cyclobutanones serve as versatile intermediates in organic synthesis. For instance, 3-oxocyclobutanecarboxylic acid is a known intermediate for several active pharmaceutical ingredients. nih.gov Its synthesis can be achieved from precursors like 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid via acidic decarboxylation. nih.gov
The inherent strain of the four-membered ring makes the ketone carbonyl in cyclobutanone more electrophilic compared to less strained analogues like cyclopentanone or cyclohexanone. rsc.org This enhanced reactivity can be exploited in various synthetic transformations. A particularly relevant method is the copper-catalyzed radical cross-coupling of cyclobutanone oxime esters with sulfonyl hydrazides, which provides a direct route to functionalized cyclobutane derivatives. Another approach involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with sulfonamides under acidic conditions to yield substituted 2-aminocyclobutanone derivatives. rsc.org
Stereocontrolled Synthesis of this compound and its Stereoisomers
The synthesis of specific stereoisomers of substituted cyclobutanes is a significant challenge in organic synthesis. Controlling the stereochemistry at the C1 and C3 positions of the cyclobutane ring is crucial for developing compounds with specific biological activities.
Diastereoselectivity in the synthesis of 3-substituted cyclobutane derivatives can be achieved through several strategies. The reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-cyclobutanol isomer, often with greater than 90% selectivity, regardless of the size of the hydride reagent. acs.org This selectivity can be further enhanced by using lower reaction temperatures or less polar solvents. acs.org
Another powerful method for achieving diastereoselectivity is through Michael addition reactions onto cyclobutene precursors. For example, the sulfa-Michael addition of thiols to cyclobutene esters and amides can proceed with high diastereoselectivity (>95:5 dr) using a simple base like DBU. rsc.org Similarly, the addition of N-heterocycles to cyclobutenes has been developed as a method for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes. researchgate.netnih.gov
The following table compares diastereoselective methods for cyclobutane synthesis.
| Method | Substrate | Catalyst/Reagent | Diastereomeric Ratio (dr) |
| Hydride Reduction | 3-Substituted Cyclobutanones | Hydride reagents (e.g., NaBH₄) | >90% for cis isomer acs.org |
| Sulfa-Michael Addition | Cyclobutene esters/amides | DBU | >95:5 rsc.org |
| N-Heterocycle Addition | Cyclobutenes | - | High diastereoselectivity researchgate.netnih.gov |
The synthesis of enantioenriched cyclobutane derivatives is of great interest for pharmaceutical applications. Several enantioselective methods have been developed to access chiral cyclobutanes. nih.govchemistryviews.org One approach involves a cascade reaction combining an iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition, which can produce chiral cyclobutanes with excellent enantioselectivities (>99% ee). nih.govchemistryviews.org
Organocatalysis also provides a powerful tool for enantioselective synthesis. For instance, a chiral cinchona-based squaramide catalyst can be used in the sulfa-Michael addition to an N-acyl-oxazolidinone-substituted cyclobutene, affording thio-substituted cyclobutanes with high enantiomeric ratios (up to 99.7:0.3 er). rsc.org Furthermore, the enantioselective reduction of prochiral cyclobutanones using catalysts like the Corey-Bakshi-Shibata (CBS) catalyst can provide optically active cyclobutanols, which are precursors to the target ketone. nih.gov This method can also be used for the kinetic resolution of racemic cyclobutanones. nih.gov
Iii. Chemical Transformations and Functional Group Interconversions of 3 Oxocyclobutane 1 Sulfonamide
Modifications at the Sulfonamide Nitrogen Atom
The sulfonamide moiety offers a reactive handle for the introduction of various substituents, enabling the synthesis of a diverse library of derivatives.
The nitrogen atom of the sulfonamide group can be readily functionalized through alkylation and arylation reactions. These transformations are crucial for modulating the steric and electronic properties of the molecule.
N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen typically requires more specialized conditions. While traditional copper-mediated Ullmann-type reactions are an option, they often necessitate harsh conditions. nih.gov Modern methods offer milder alternatives. A notable transition-metal-free procedure involves the reaction of the sulfonamide with an o-silylaryl triflate in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govnih.govorganic-chemistry.org This method proceeds under mild conditions and is compatible with a wide range of functional groups. Palladium-catalyzed cross-coupling reactions, developed by Buchwald and Hartwig, also provide a powerful means for N-arylation, though they require a metal catalyst. nih.gov
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) | N-Alkyl-3-oxocyclobutane-1-sulfonamide |
| N-Alkylation (Thermal) | Trichloroacetimidate, Toluene, Reflux | N-Alkyl-3-oxocyclobutane-1-sulfonamide |
| N-Arylation (Metal-Free) | o-Silylaryl triflate, CsF | N-Aryl-3-oxocyclobutane-1-sulfonamide |
The sulfonamide group serves as a precursor for the synthesis of sulfonylureas, a class of compounds with significant applications. wikipedia.org The most prevalent method for constructing the sulfonylurea linkage is the reaction of the sulfonamide with an isocyanate in the presence of a base. researchgate.netvjst.vn This reaction is generally efficient and allows for the introduction of a wide variety of substituents on the urea (B33335) nitrogen, depending on the isocyanate used.
Alternative strategies for sulfonylurea synthesis have been developed to avoid the use of potentially hazardous isocyanates. researchgate.net One such method involves the reaction of the sulfonamide with a pre-formed carbamate, such as an N-acyl- or N-aryloxycarbonyl derivative. vjst.vn More recently, metal-free, one-pot syntheses have been reported, for instance, through the direct reaction of sulfonamides with amides. acs.org These methods provide access to a broad scope of sulfonylurea derivatives under mild conditions.
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 3-Oxocyclobutane-1-sulfonamide | Alkyl or Aryl Isocyanate (R-NCO) | Base (e.g., K₂CO₃) | N-[(Alkyl/Aryl)carbamoyl]-3-oxocyclobutane-1-sulfonamide |
| This compound | Ethyl Chloroformate, then Amine (R-NH₂) | Base (e.g., K₂CO₃) | N-[(Alkyl/Aryl)carbamoyl]-3-oxocyclobutane-1-sulfonamide |
Reactivity and Derivatization of the Ketone Functionality
The cyclobutanone (B123998) ring is characterized by inherent ring strain, which influences the reactivity of the carbonyl group. researchgate.net This ketone functionality is a key site for a variety of chemical transformations, enabling significant structural modifications.
The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, leading to the formation of a tetrahedral intermediate. byjus.com
Addition of Organometallic Reagents: Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the ketone to form tertiary alcohols upon aqueous workup. wikipedia.orgyoutube.com This reaction is a powerful tool for creating new carbon-carbon bonds and introducing complex alkyl or aryl substituents at the 3-position of the cyclobutane (B1203170) ring.
Reductive Amination: This powerful transformation converts the ketone into an amine in a two-step, often one-pot, process. wikipedia.orgmasterorganicchemistry.com Initially, the ketone reacts with a primary or secondary amine under mildly acidic conditions to form an intermediate imine or iminium ion. wikipedia.org This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding secondary or tertiary amine. masterorganicchemistry.comharvard.edu Reductive amination is a cornerstone of medicinal chemistry for synthesizing diverse amine libraries. nih.gov
| Reaction Type | Nucleophile/Reagents | Intermediate | Final Product |
|---|---|---|---|
| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Alkoxide | 3-Alkyl/Aryl-3-hydroxycyclobutane-1-sulfonamide |
| Reductive Amination | 1. R¹R²NH, H⁺ 2. NaBH₃CN or NaBH(OAc)₃ | Iminium ion | 3-(R¹R²-amino)cyclobutane-1-sulfonamide |
The Wittig reaction provides a highly effective method for converting the carbonyl group of this compound into a carbon-carbon double bond (an alkene). wikipedia.orglumenlearning.com The reaction involves a triphenyl phosphonium (B103445) ylide, commonly known as a Wittig reagent. organic-chemistry.org These ylides are typically prepared by treating a phosphonium salt with a strong base, such as n-butyllithium. lumenlearning.commasterorganicchemistry.com
The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine, which subsequently closes to form a four-membered ring intermediate known as an oxaphosphetane. pitt.edu This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org
| Wittig Reagent (Ph₃P=CHR) | Resulting Alkene Structure |
|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Methylenecyclobutane-1-sulfonamide |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 3-Ethylidenecyclobutane-1-sulfonamide |
The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic due to the electron-withdrawing effect of the ketone. masterorganicchemistry.com Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can remove an α-proton to generate a nucleophilic enolate intermediate. rsc.orgbham.ac.uk
This enolate can then react with a variety of electrophiles to introduce new functional groups at the α-position. nih.govresearchgate.net For example, reaction with an alkyl halide results in α-alkylation, while reaction with an aldehyde leads to an aldol (B89426) addition product. This strategy is fundamental for the elaboration of cyclic ketone frameworks. nih.gov The regioselectivity of enolate formation (i.e., which α-proton is removed) can often be controlled by the choice of base, solvent, and temperature, distinguishing between kinetic and thermodynamic enolates. bham.ac.uk
| Reagents | Reaction Type | Product Structure |
|---|---|---|
| 1. LDA 2. Alkyl Halide (R-X) | α-Alkylation | 2-Alkyl-3-oxocyclobutane-1-sulfonamide |
| 1. LDA 2. Aldehyde (R-CHO) 3. H₂O | Aldol Addition | 2-(1-Hydroxyalkyl)-3-oxocyclobutane-1-sulfonamide |
| 1. LDA 2. Br₂ | α-Halogenation | 2-Bromo-3-oxocyclobutane-1-sulfonamide |
Chemical Modifications and Substitutions on the Cyclobutane Ring
The cyclobutane ring of this compound, while relatively stable compared to three-membered rings, possesses significant ring strain (approximately 26 kcal/mol) that can be harnessed for synthetic transformations. Modifications can either retain the cyclic core or proceed via its cleavage.
The presence of the ketone at the C3 position activates the cyclobutane ring, making it susceptible to nucleophilic attack that can culminate in ring cleavage. The regioselectivity of ring-opening is often governed by the stability of the resulting intermediates.
One potential transformation is the Baeyer-Villiger oxidation of the cyclobutanone. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield a γ-lactone. In this reaction, the more substituted carbon atom typically migrates, but due to the symmetry of the substrate, the insertion of an oxygen atom would likely occur adjacent to the carbonyl group, leading to the formation of 4-sulfamoyl-oxan-2-one. This lactone can be further transformed; for instance, hydrolysis would yield the corresponding γ-hydroxy carboxylic acid, a linear scaffold retaining the sulfonamide moiety.
Another plausible ring-opening pathway involves base-mediated retro-Dieckmann or retro-aldol type reactions . Under strong basic conditions, deprotonation at a carbon alpha to the ketone could initiate a cascade that cleaves the C2-C3 or C3-C4 bond, relieving ring strain. The specific outcome would depend heavily on the reaction conditions and the presence of other reagents.
| Reaction Type | Reagents & Conditions | Expected Major Product | Subsequent Transformation Example |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂, rt | 4-Sulfamoyl-oxan-2-one | Hydrolysis (aq. NaOH, then H₃O⁺) to 3-hydroxy-4-sulfamoylbutanoic acid |
| Base-Catalyzed Cleavage | NaOEt, EtOH, reflux | (Potential) Ethyl 3-sulfamoylpropanoate | Further functionalization of the ester |
This interactive table summarizes potential ring-opening reactions based on established chemical principles for cyclobutanones.
Functionalization that preserves the cyclobutane core primarily targets the carbon atoms adjacent to the ketone (the α-carbons at C2 and C4). The protons on these carbons are acidic and can be removed by a suitable base to form an enolate intermediate. This enolate is a potent nucleophile and can react with various electrophiles.
Alpha-halogenation represents a common transformation. The reaction of this compound with reagents like N-bromosuccinimide (NBS) or molecular bromine in an appropriate solvent would likely yield 2-bromo-3-oxocyclobutane-1-sulfonamide. The introduction of a halogen provides a versatile synthetic handle for subsequent cross-coupling reactions or nucleophilic substitutions.
Furthermore, the enolate can participate in aldol-type condensation reactions . In the presence of a base and an aldehyde or ketone, a new carbon-carbon bond can be formed at the C2 or C4 position, leading to the corresponding β-hydroxy ketone adduct. Subsequent dehydration can also occur to yield an α,β-unsaturated ketone. Such reactions allow for the controlled elaboration of the cyclobutane scaffold.
| Reaction Type | Position | Reagents & Conditions | Expected Product |
| α-Halogenation | C2/C4 | NBS, CCl₄, radical initiator (e.g., AIBN) | 2-Bromo-3-oxocyclobutane-1-sulfonamide |
| Aldol Condensation | C2/C4 | Benzaldehyde, aq. NaOH, EtOH | 2-(Hydroxy(phenyl)methyl)-3-oxocyclobutane-1-sulfonamide |
| Alkylation | C2/C4 | LDA, THF, -78 °C; then CH₃I | 2-Methyl-3-oxocyclobutane-1-sulfonamide |
This interactive table outlines site-selective functionalization reactions targeting the α-carbons of the cyclobutanone ring.
Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Core
The this compound scaffold is a valuable building block for creating hybrid molecules, where it is covalently linked to other pharmacophores or functional moieties. dergipark.org.trnih.gov The ketone and the primary sulfonamide group are the principal sites for conjugation.
The ketone can be derivatized through several pathways. Reductive amination with a primary amine and a reducing agent like sodium triacetoxyborohydride (STAB) can convert the ketone into a secondary amine, directly linking the cyclobutane ring to another molecule. Alternatively, reduction of the ketone to a hydroxyl group with a mild reducing agent like sodium borohydride (B1222165) yields 3-hydroxycyclobutane-1-sulfonamide. This secondary alcohol can then be used for ester or ether linkages.
The primary sulfonamide group (-SO₂NH₂) also offers a handle for modification. While the N-H bonds are generally less reactive than those of a simple amine, they can be deprotonated with a strong base and subsequently alkylated or acylated to form N-substituted sulfonamides, though this can be challenging and may require specific catalysts. More commonly, the sulfonamide moiety is incorporated as a stable, hydrogen-bond donating feature in the final hybrid molecule.
The molecular hybridization strategy allows for the combination of the unique three-dimensional shape of the cyclobutane ring with the functional properties of other chemical classes, such as heterocycles, to modulate biological activity. dergipark.org.tr
| Functional Handle | Reaction Type | Reagents | Conjugated Product Example |
| Ketone (C3=O) | Reductive Amination | Benzylamine, NaBH(OAc)₃ | N-Benzyl-3-aminocyclobutane-1-sulfonamide |
| Ketone (C3=O) | Wittig Reaction | Ph₃P=CHCO₂Et | Ethyl 2-(3-sulfamoylcyclobutylidene)acetate |
| Ketone (C3=O) | Knoevenagel Condensation | Malononitrile, piperidine | 2-(3-Sulfamoylcyclobutylidene)malononitrile |
| Sulfonamide (-SO₂NH₂) | N-Alkylation | Pyridine-2-carbaldehyde, reduction | N-((pyridin-2-yl)methyl)cyclobutane-1-sulfonamide |
This interactive table details synthetic strategies for conjugating other molecular fragments to the this compound core.
Iv. Mechanistic Investigations in the Synthesis and Reactions of 3 Oxocyclobutane 1 Sulfonamide
Elucidation of Reaction Pathways and Rate-Determining Steps (e.g., Nucleophilic Substitution Mechanisms, Rearrangements)
The synthesis of sulfonamides, including structures like 3-oxocyclobutane-1-sulfonamide, traditionally involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary amine. nih.govresearchgate.netnih.gov This reaction proceeds through a nucleophilic substitution pathway.
Nucleophilic Substitution Pathway: The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion as the leaving group and deprotonation of the nitrogen atom, typically by a second equivalent of the amine or a base, to yield the final sulfonamide.
Step 1: Nucleophilic Attack: The nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride. This is generally the rate-determining step of the reaction. The reactivity of the amine is a key factor; primary amines are typically highly reactive. frontiersrj.com
Step 2: Elimination of Leaving Group: The chloride ion is expelled, forming a protonated sulfonamide intermediate.
Step 3: Deprotonation: A base, often a second molecule of the amine, removes a proton from the nitrogen atom to give the neutral sulfonamide product. frontiersrj.com
In the context of this compound, this would involve reacting 3-oxocyclobutane-1-sulfonyl chloride with ammonia.
Alternative modern syntheses have been developed to overcome the limitations of using unstable sulfonyl chlorides. researchgate.net One such method involves the use of a sulfinylamine reagent like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form primary sulfonamides in a one-pot process. nih.govorganic-chemistry.org The proposed mechanism for this transformation involves the initial formation of a sulfinamide intermediate, which then rearranges to a sulfonimidate ester anion before yielding the final sulfonamide product. organic-chemistry.org
Reactions involving the 3-oxocyclobutane moiety itself would primarily involve nucleophilic addition to the carbonyl group. The strained four-membered ring can also participate in various rearrangements under specific conditions, although these are less common for simple ketones compared to more complex substituted systems.
Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity (e.g., Organocatalysis, Metal-Catalyzed Processes, Biocatalysis)
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and greater control over selectivity. For sulfonamide synthesis, various catalytic systems have been developed.
Metal-Catalyzed Processes: Transition metals like palladium, copper, ruthenium, and rhodium are widely used to catalyze the formation of C-N and S-N bonds. frontiersrj.comresearchgate.net Copper-catalyzed N-arylation, for instance, allows for the coupling of sulfonamides with aryl halides or boronic acids. frontiersrj.comnih.gov Similarly, palladium-catalyzed reactions can be used for the three-component synthesis of α-arylamines from sulfonamides, aldehydes, and arylboronic acids. organic-chemistry.org These methods provide powerful tools for creating structurally diverse sulfonamides under relatively mild conditions.
| Catalyst System | Reactants | Product Type | Reference |
| Copper Salts / Oxalamides | Primary/Secondary Sulfonamides + (Hetero)aryl Bromides | N-(Hetero)aryl Sulfonamides | nih.gov |
| [Ru(p-cymene)Cl2]2 / Cu(OAc)2 | Acetanilides + Ethenesulfonamide | C-C Coupled Sulfonamide | researchgate.net |
| Palladium Catalyst | Sulfonamides + Aldehydes + Arylboronic Acids | α-Arylamines | organic-chemistry.org |
| Rh(II) Catalyst | Sulfonamides + Aldehydes | N-Sulfonylcarboxamides | frontiersrj.com |
This table is interactive and can be sorted by clicking on the column headers.
Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Proline sulfonamide-based catalysts have been successfully employed in enantioselective and diastereoselective carbon-carbon bond-forming reactions, such as aldol (B89426) and Mannich reactions. nih.govresearchgate.net These catalysts operate by forming transient nucleophilic enamines or electrophilic iminium ions. nih.gov For a molecule like this compound, an organocatalyst could potentially be used to control the stereochemistry of a reaction at the carbon adjacent to the carbonyl group. For example, a squaramide-based organocatalyst could be employed in enantioselective Michael reactions. mdpi.com
Influence of Solvent Systems and Reaction Conditions on Chemical Reactivity and Yield
The choice of solvent and reaction conditions (temperature, concentration, pressure) can profoundly impact the outcome of a chemical reaction. These parameters can influence reactant solubility, stabilize transition states, and alter reaction pathways, thereby affecting reaction rate, yield, and product distribution.
In sulfonamide synthesis, solvents range from aprotic systems like dichloromethane (B109758) (CH2Cl2) and tetrahydrofuran (B95107) (THF) to protic solvents like methanol (B129727) or even aqueous solutions. youtube.comresearchgate.net For instance, the N-methylation of sulfonamides with methanol can be efficiently catalyzed by a ruthenium complex, demonstrating the role of the alcohol as both a reagent and solvent. organic-chemistry.org In other cases, solvent-free conditions, sometimes assisted by microwave irradiation, have been shown to dramatically increase reaction rates and provide access to products in high yields. frontiersrj.comdntb.gov.ua
A study on the reaction of diazomethane (B1218177) with a norbornane-dione derivative highlighted a significant solvent effect. researchgate.net When the reaction was performed in methanol, a bicyclic derivative was the major product. However, in aprotic solvents like ether, dichloromethane, or THF, the reaction yielded an oxetane (B1205548) derivative as the major product, demonstrating that the solvent can fundamentally alter the reaction pathway and product selectivity. researchgate.net Such effects would be critical to consider in optimizing any reaction involving the carbonyl group of this compound.
| Reaction Type | Solvent / Conditions | Effect | Reference |
| N-alkylation of Sulfonamide | Microwave irradiation (solvent-free) | Increased reaction rate, high yield | frontiersrj.com |
| Three-component reaction | Solvent-free, room temperature | High efficiency, short reaction time | dntb.gov.ua |
| Diazomethane addition | Aprotic (Ether, CH2Cl2) vs. Protic (Methanol) | Altered product distribution (Oxetane vs. Bicyclic) | researchgate.net |
| Sulfinamide Synthesis | Dichloromethane (CH2Cl2), 0 °C | Controlled addition allows for high yield | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Analysis of Stereochemical Outcomes and Diastereocontrol Mechanisms
Stereochemistry is a critical aspect of molecular synthesis, particularly for biologically active compounds. The synthesis of this compound presents potential stereochemical challenges, especially in reactions involving the cyclobutane (B1203170) ring.
While specific diastereocontrol mechanisms for this exact molecule are not available, general principles from related systems are applicable. For example, in the [3+2] cycloaddition reactions of vinyl sulfonamides with nitrones, the regioselectivity of the reaction can be poor, leading to a mixture of products. ucl.ac.uk However, in other cases, high levels of diastereoselectivity can be achieved.
Stereoretentive synthesis provides a powerful strategy for controlling stereochemistry. An approach for creating sp³-enriched secondary sulfonamides with a chiral center next to the sulfur atom has been developed. organic-chemistry.org This method involves the electrophilic amination of stereochemically pure sulfinates, which proceeds with retention of the original stereochemistry. organic-chemistry.org This principle could be adapted for syntheses where a chiral center is desired on the cyclobutane ring prior to the introduction of the sulfonamide group.
Furthermore, organocatalysis is a premier tool for establishing stereocenters. Proline sulfonamide catalysts have demonstrated the ability to construct all-carbon quaternary stereocenters with high enantioselectivity and diastereoselectivity in reactions like the aldol and Mannich reactions. nih.govresearchgate.net The mechanism of control often involves the formation of a rigid, hydrogen-bonded transition state that directs the approach of the electrophile to one face of the nucleophilic enamine intermediate. nih.gov
V. Advanced Computational and Theoretical Studies of 3 Oxocyclobutane 1 Sulfonamide and Analogues
Quantum Chemical Investigations of Electronic Structure and Frontier Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-oxocyclobutane-1-sulfonamide and its derivatives. chemrj.orgnih.gov Methods such as B3LYP with basis sets like 6-311G+(d,p) are commonly used to optimize the molecular geometry and compute various electronic properties. nih.govnih.gov These studies provide a detailed picture of the electron distribution, which is fundamental to understanding the molecule's reactivity and intermolecular interactions.
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.org The energy and spatial distribution of these orbitals are crucial for predicting chemical behavior. The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For sulfonamide-containing molecules, the electronic structure is influenced by the strong electron-withdrawing nature of the sulfonyl group and the properties of the attached organic scaffold. rsc.org In this compound, both the sulfonyl group and the carbonyl group affect the electron density across the cyclobutane (B1203170) ring. Computational studies can quantify these effects and predict how substitutions on the ring or the sulfonamide nitrogen would modulate the FMO energies and, consequently, the molecule's reactivity. rsc.org
Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution and predict sites for intermolecular interactions. nih.gov For this compound, MEP maps would typically show negative potential (red/yellow) around the oxygen atoms of the sulfonyl and carbonyl groups, identifying them as hydrogen bond acceptors. Positive potential (blue) would be expected around the sulfonamide N-H protons, indicating their role as hydrogen bond donors.
Table 1: Representative Frontier Molecular Orbital Data for Sulfonamide Analogues
| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
| Fluorinated Sulfonamide 3a | -7.65 | -2.11 | 5.54 | B3LYP/6-31G(d,p) researchgate.net |
| Fluorinated Sulfonamide 5a | -7.71 | -2.01 | 5.70 | B3LYP/6-31G(d,p) researchgate.net |
| Sulfonamide-Schiff Base | -6.04 | -2.14 | 3.90 | B3LYP/6-311G+(d,p) nih.gov |
| {(4-nitrophenyl)sulfonyl}tryptophan | -7.21 | -2.83 | 4.38 | B3LYP/6-311++G(d,p) nih.gov |
Conformational Analysis and Characterization of Stereoisomers
For this compound, the presence of substituents at the 1 and 3 positions introduces the possibility of stereoisomerism. The sulfonamide group and the oxo group can be arranged in either a cis or trans relationship relative to the puckered ring. In the cis isomer, the sulfonamide group would be on the same side of the ring as the direction of the pucker, while in the trans isomer, it would be on the opposite side.
Quantum chemical calculations are essential for characterizing these stereoisomers. By calculating the total energy of the optimized geometries for both the cis and trans isomers, their relative stabilities can be determined. These calculations can also predict subtle differences in bond lengths, bond angles, and dihedral angles between the isomers. The specific conformation adopted by the molecule is critical, as it dictates the spatial orientation of the functional groups, which in turn governs how the molecule interacts with other molecules, such as protein binding pockets. nih.gov For instance, the puckered conformation of a cyclobutyl ring in a drug candidate was shown to position a sulfonamide group optimally for hydrogen bonding with key amino acid residues. nih.gov
Table 2: Comparison of Cycloalkane Ring Strain Components
| Cycloalkane | Total Strain (kJ/mol) | Angle Strain Contribution | Torsional Strain Contribution | Conformation |
| Cyclopropane | 115 | High | High | Planar chemistrysteps.com |
| Cyclobutane | 110 | High | Reduced | Puckered/Folded libretexts.orgchemistrysteps.com |
| Cyclopentane | 25 | Low | Reduced | Envelope/Twist libretexts.orgmaricopa.edu |
| Cyclohexane | 0 | Negligible | Negligible | Chair |
Computational Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. Using quantum chemical methods, the entire potential energy surface of a reaction can be mapped, identifying the structures and energies of reactants, intermediates, products, and, crucially, transition state structures. acs.org
For example, theoretical studies could model the nucleophilic addition to the carbonyl group at the C3 position. By simulating the approach of a nucleophile, researchers can locate the transition state structure for this reaction. The calculated energy of this transition state relative to the reactants yields the activation energy, a key determinant of the reaction rate. acs.org Such calculations can compare the feasibility of different reaction pathways or predict the stereochemical outcome of a reaction.
Similarly, reactions involving the sulfonamide group, such as N-alkylation or its participation in cycloadditions, can be modeled. researchgate.net DFT studies have been successfully used to investigate complex reaction mechanisms, including distinguishing between concerted and stepwise pathways. acs.org For instance, in a study on the formation of cyclobutanes from pyrrolidines, DFT calculations identified the rate-determining step as the cleavage of two C-N bonds, with a calculated activation energy of 17.7 kcal/mol, which was consistent with experimental observations. acs.org
These computational models are also invaluable for understanding the reactivity of the cyclobutane ring itself. While more stable than cyclopropane, the inherent ring strain in cyclobutane can be released in certain reactions. nih.gov Theoretical studies can predict the conditions under which ring-opening reactions might occur and identify the transition states involved.
Table 3: Computationally Derived Parameters for Reaction Mechanism Analysis
| Parameter | Description | Significance |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the reaction rate; a lower Ea corresponds to a faster reaction. acs.org |
| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (negative ΔE) or endothermic (positive ΔE). |
| Transition State (TS) Geometry | The specific molecular structure at the highest point on the reaction pathway. | Provides insight into the bond-forming and bond-breaking processes during the reaction. acs.org |
| Intermediate Structures | Local energy minima along the reaction coordinate between reactants and products. | Reveals the existence of multi-step reaction mechanisms. |
Molecular Dynamics Simulations and Ligand-Target Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins, over time. mdpi.com While this section focuses on theoretical binding modes rather than biological outcomes, MD is the primary tool for exploring these physical interactions in a simulated physiological environment. nih.gov
The process typically begins with molecular docking, where the ligand is placed into a potential binding site of a target protein in various possible orientations. Subsequently, MD simulations are performed on the most promising ligand-protein complexes. rsc.org These simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that reveals how the ligand's position, orientation, and conformation evolve. tue.nl
Analysis of the MD trajectory allows for the characterization of the theoretical binding mode. Key aspects include:
Interaction Stability : By monitoring the Root Mean Square Deviation (RMSD) of the ligand, one can assess whether it remains stably bound in the pocket or diffuses away. rsc.org
Key Intermolecular Interactions : The simulation can identify and quantify specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and amino acid residues. dovepress.com For this compound, the sulfonamide moiety is a classic zinc-binding group and can form hydrogen bonds with protein backbones or side chains (e.g., with residues like Gln92 or Thr199 in carbonic anhydrases). acs.orgmdpi.com The carbonyl oxygen provides an additional hydrogen bond acceptor site.
Binding Energetics : Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the free energy of binding, providing a theoretical measure of binding affinity. rsc.orgacs.org
These simulations provide a dynamic and detailed picture of how the unique three-dimensional structure and functional groups of this compound might mediate its interaction with a binding partner.
Table 4: Potential Non-Covalent Interactions for this compound Functional Groups
| Functional Group | Potential Interaction Type | Potential Protein Partner |
| Sulfonamide (-SO₂NH₂) | Hydrogen Bond Donor (N-H) | Carbonyl oxygen (backbone), Asp, Glu, Ser, Thr |
| Sulfonamide (-SO₂NH₂) | Hydrogen Bond Acceptor (O=S=O) | Amide N-H (backbone), Arg, His, Lys, Asn, Gln |
| Sulfonamide (-SO₂NH₂) | Metal Coordination (deprotonated N⁻) | Zn²⁺, Fe²⁺, etc. in metalloenzymes nih.gov |
| Carbonyl (C=O) | Hydrogen Bond Acceptor | Amide N-H (backbone), Arg, His, Lys, Asn, Gln |
| Cyclobutane Ring (-CH₂-) | Hydrophobic/van der Waals | Ala, Val, Leu, Ile, Phe, Trp |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling in a Theoretical Context
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical, mathematical frameworks designed to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. scispace.comorientjchem.org In the theoretical context of studying this compound and its analogues, these models are constructed entirely from computationally derived data.
The fundamental principle is to represent the chemical structure using a set of numerical values known as molecular descriptors. nih.gov These descriptors can be calculated for this compound and a virtual library of its analogues. A mathematical model, often derived using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, is then built to link these descriptors to a specific property. jbclinpharm.orgmedwinpublishers.com
The process involves several key steps:
Descriptor Calculation : A wide array of descriptors are computed for each molecule in a dataset. These can be categorized as:
1D : Molecular weight, atom counts. scispace.com
2D : Topological indices (describing connectivity), molecular refractivity. medwinpublishers.comnih.gov
3D : Steric parameters (volume, surface area), quantum chemical descriptors (dipole moment, HOMO/LUMO energies). nih.gov
Model Development : Statistical techniques are used to select the most relevant descriptors and build an equation of the form: Property = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
Model Validation : The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a separate test set of molecules. A robust model should have high values for statistical metrics like the correlation coefficient (R²) and the cross-validation coefficient (Q²). scispace.comnih.gov
For this compound, a QSPR model could be theoretically developed to predict properties like water solubility or lipophilicity (LogP) for novel analogues. orientjchem.org Similarly, a QSAR model could be constructed to predict a theoretical binding affinity to a specific protein target. These models serve as powerful in silico tools for screening new designs and prioritizing which analogues of the core structure might possess desired properties, thereby guiding synthetic efforts in a more efficient manner.
Table 5: Classes of Molecular Descriptors for QSAR/QSPR Modeling
| Descriptor Class | Description | Examples |
| Constitutional (0D/1D) | Based on the molecular formula. | Molecular Weight, Number of H-bond donors/acceptors. scispace.com |
| Topological (2D) | Based on the 2D graph representation of the molecule. | Connectivity indices, Wiener index, Kier & Hall indices. |
| Geometrical (3D) | Based on the 3D geometry of the molecule. | Molecular surface area, Molecular volume, Radius of gyration. rsc.org |
| Quantum Chemical (3D) | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole moment, Partial atomic charges. |
| Physicochemical | Related to hydrophobicity, refractivity, and polarizability. | LogP (octanol-water partition coefficient), Molar Refractivity. nih.gov |
Vi. Research Applications in Chemical Biology and Advanced Molecular Design
Principles of Molecular Design for Novel Chemical Entities
The design of new chemical entities often involves leveraging key principles to optimize molecular properties and interactions with biological targets. For 3-Oxocyclobutane-1-sulfonamide, its application in fragment-based drug discovery, scaffold-hopping, and the strategic use of chirality are central to its potential in medicinal chemistry.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in pharmaceutical research, focusing on the identification of low-molecular-weight compounds, or "fragments," that bind to biological targets. These fragments serve as starting points for the development of more potent and selective drug candidates. The cyclobutane (B1203170) moiety, a core component of this compound, is considered an attractive three-dimensional (3D) scaffold that has been historically underrepresented in fragment libraries.
A key advantage of FBDD is its ability to sample chemical space more effectively than traditional high-throughput screening (HTS) by using smaller molecules. The design and synthesis of fragment libraries with high 3D character, such as those incorporating the cyclobutane ring, are of significant interest. A library of 33 novel 3D cyclobutane fragments, including sulfonamides, was synthesized to maximize shape and chemical diversity. This library demonstrated favorable physicochemical and 3D properties, making it a valuable resource for fragment screening campaigns. The development of such fragments with accessible growth vectors is crucial for their elaboration into more potent lead molecules.
Scaffold-Hopping and Bioisosteric Replacement Strategies
Scaffold-hopping and bioisosteric replacement are important strategies in drug design aimed at identifying novel molecular architectures with similar biological activities to known compounds. Bioisosteres are atoms or groups of atoms that can be interchanged to create a new molecule with similar biological properties. This approach can be used to improve a compound's pharmacokinetic profile, reduce toxicity, or modify its activity.
The sulfonamide group, a key feature of this compound, is a versatile pharmacophore that has been successfully employed as a bioisosteric replacement for other functional groups, such as carboxylic acids. While both groups can participate in similar hydrogen-bonding interactions, sulfonamides are generally weaker acids and can offer advantages like increased lipophilicity and metabolic stability. The replacement of a carboxylic acid with a sulfonamide can significantly impact a molecule's properties and its interaction with biological targets. For instance, phosphine oxides have been explored as potential replacements for sulfonamides.
The Strategic Integration of Chirality in Molecular Design
Chirality, or the "handedness" of a molecule, plays a critical role in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. The majority of drugs on the market are chiral, and there is a growing emphasis on the development of single-enantiomer pharmaceuticals to improve efficacy and safety.
The three-dimensional nature of the cyclobutane ring in this compound introduces the potential for chirality. The synthesis of this compound and its derivatives can yield cis and trans isomers, which maximizes shape diversity without introducing the complexity of enantiomers. The strategic incorporation of chirality can be achieved through various methods, including chiral resolution, where a racemic mixture is separated into its individual enantiomers, or by starting with a chiral substrate. The ability to control the stereochemistry of molecules like this compound is crucial for optimizing their interactions with specific biological targets.
Mechanistic Exploration of Biological Target Engagement
Understanding how a molecule interacts with its biological target is fundamental to drug discovery. For this compound, research has focused on its potential to inhibit various enzymes and elucidating the specific binding modes that govern these interactions.
Enzymatic Inhibition Studies
The sulfonamide functional group is a well-established pharmacophore known to inhibit a variety of enzymes.
Dihydropteroate Synthetase (DHPS): Sulfonamides are a class of antibiotics that target dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. They act as competitive inhibitors of the enzyme's natural substrate, p-aminobenzoic acid (pABA). By blocking this essential pathway, sulfonamides prevent bacteria from producing folic acid, which is necessary for DNA and RNA synthesis. While resistance to sulfonamides has become widespread, DHPS remains an important drug target.
Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. Sulfonamides are potent inhibitors of many carbonic anhydrase isoforms. The inhibition of specific CA isoforms is a therapeutic strategy for a range of conditions. Research has focused on developing sulfonamide-based inhibitors with selectivity for particular CA isoforms to minimize off-target effects.
Receptor Tyrosine Kinases (RTKs): Receptor tyrosine kinases are a class of cell surface receptors that are often overexpressed in cancer and play a key role in tumor angiogenesis. Several sulfonamide-containing compounds have been investigated as inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By blocking the activity of these kinases, these inhibitors can disrupt signaling pathways that promote cancer cell growth and survival. Some multi-targeted tyrosine kinase inhibitors that incorporate a sulfonamide moiety have been shown to potently inhibit carbonic anhydrases as well.
Investigations into Protein-Ligand Binding Modes and Selectivity
The study of protein-ligand interactions provides crucial insights into the mechanism of drug action and is essential for the rational design of more effective and selective inhibitors. High-resolution structural techniques, such as X-ray crystallography, are invaluable for visualizing the precise binding mode of a ligand within the active site of its target protein.
Development of Chemical Probes and Molecular Tools for Fundamental Biological Research
The strategic incorporation of the this compound scaffold into molecular architectures designed for chemical biology has yet to be extensively documented in publicly available research. While the constituent components of this compound—the cyclobutane ring and the sulfonamide group—are individually recognized for their significant contributions to the development of bioactive molecules and chemical probes, the specific combination embodied in this compound remains an underexplored area in the context of molecular tool development for fundamental biological research.
The inherent structural and electronic features of the this compound moiety suggest its potential as a versatile building block for creating novel chemical probes. The cyclobutane unit, a strained four-membered ring, offers a degree of conformational rigidity that can be advantageous in designing molecules with high target specificity. plu.mxnih.gov This rigidity can help to pre-organize the pharmacophoric elements of a probe, potentially leading to enhanced binding affinity and selectivity for its biological target. The presence of a ketone functional group within the cyclobutane ring provides a reactive handle for the introduction of reporter groups, such as fluorophores or affinity tags, which are essential for the visualization and identification of biological targets.
Despite these promising characteristics, a thorough review of the scientific literature did not yield specific examples of chemical probes or molecular tools derived directly from the this compound scaffold for the purpose of fundamental biological research. The existing research landscape points to a broad interest in both cyclobutane-containing molecules and sulfonamide derivatives for various biological applications, but the convergence of these two motifs in the specific context of chemical probe development appears to be a nascent or as-yet-unreported field of investigation. researchgate.netresearchgate.netnih.gov
Future research efforts could explore the synthesis of a library of this compound derivatives and screen them against various biological targets to identify novel probes. The development of such tools would enable researchers to investigate complex biological processes with greater precision and could ultimately lead to new discoveries in cellular and molecular biology.
Q & A
Q. Data Consideration :
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −5°C to 25°C | >80% yield below 10°C |
| Solvent Polarity | THF/DCM | Higher purity in DCM |
| Base | NMM | Reduces hydrolysis |
How do structural modifications to the cyclobutane or sulfonamide moiety affect biological activity?
Advanced Research Focus
Comparative studies with analogs (e.g., ethyl 1-methyl-3-oxocyclobutane-1-carboxylate) reveal:
- Cyclobutane ring strain : The 3-oxo group enhances electrophilicity, facilitating interactions with biological targets like enzymes .
- Sulfonamide substituents : Electron-withdrawing groups (e.g., chlorine) improve binding affinity to hydrophobic pockets in proteins, as seen in benzoxazepin-sulfonamide hybrids .
- Steric effects : Bulky tert-butyl groups reduce metabolic degradation but may lower solubility .
Methodological Insight : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronic parameters (Hammett σ) with IC50 values.
What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry (e.g., coupling constants J = 8–10 Hz for adjacent protons) .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of sulfonamide vs. sulfonic acid derivatives .
- X-ray Crystallography : Resolves stereochemical ambiguities in cyclobutane conformers .
Advanced Tip : For kinetic studies, use time-resolved IR spectroscopy to monitor sulfonamide formation in situ .
How can researchers address contradictions in biological activity data across different assay systems?
Advanced Research Focus
Discrepancies may arise from:
- Assay conditions : Variations in pH or ionic strength alter sulfonamide protonation states, affecting binding. Standardize buffers (e.g., Tris-HCl pH 7.4) .
- Cellular vs. enzymatic assays : Membrane permeability differences (logP > 2 enhances cellular uptake) explain divergent IC50 values .
- Metabolic interference : Liver microsome assays identify metabolites that deactivate the compound .
Q. Resolution Strategy :
Validate results across ≥3 independent assays.
Perform mechanistic studies (e.g., SPR for binding kinetics) to isolate confounding factors .
What strategies optimize the compound’s stability in long-term pharmacological studies?
Q. Advanced Research Focus
Q. Advanced Research Focus
- Glutathione (GSH) adduct formation : LC-MS/MS identifies covalent adducts, indicating potential hepatotoxicity .
- Cysteine reactivity assays : Measure thiol trapping rates (kobs) to predict off-target effects .
- In silico profiling : Dock the compound into cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
Methodology : Combine in vitro toxicity assays (e.g., Ames test) with proteomics to map interaction networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
